molecular formula C17H32BNO4Si B3326063 3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester CAS No. 2304633-77-8

3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester

Cat. No.: B3326063
CAS No.: 2304633-77-8
M. Wt: 353.3 g/mol
InChI Key: DCZXHNJTICOFMP-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a pyridine ring, a boronic acid ester, and a trimethylsilyl group. These structural features make it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the boronic acid ester and the trimethylsilyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, in Suzuki-Miyaura coupling reactions, the compound can form biaryl products, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid ester group allows it to form stable complexes with other molecules, facilitating the formation of new chemical bonds. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester apart from similar compounds is its unique combination of functional groups. The presence of both the boronic acid ester and the trimethylsilyl group provides a distinct reactivity profile, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

2-trimethylsilylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32BNO4Si/c1-16(2)17(3,4)23-18(22-16)14-9-8-10-19(13-14)15(20)21-11-12-24(5,6)7/h9H,8,10-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZXHNJTICOFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BNO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201104530
Record name 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304633-77-8
Record name 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304633-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester
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3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester
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